2-Benzoyl-5-bromo-1,3-benzoxazole
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Overview
Description
2-Benzoyl-5-bromo-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a benzoyl group at the 2-position and a bromine atom at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-bromo-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by bromination. One common method includes:
Condensation Reaction: 2-aminophenol reacts with benzoyl chloride in the presence of a base such as pyridine to form 2-benzoylbenzoxazole.
Bromination: The resulting 2-benzoylbenzoxazole is then brominated using bromine or N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for higher yields and scalability. Catalysts and solvent-free conditions are sometimes employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions.
Condensation Reactions: The benzoxazole core can undergo further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-Benzoyl-5-bromo-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antifungal and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and molecular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-bromo-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity, while the bromine atom can influence the compound’s reactivity and selectivity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzoxazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-1,3-benzoxazole: Lacks the benzoyl group, which can influence its binding affinity and selectivity.
2-Phenyl-5-bromo-1,3-benzoxazole: Similar structure but with a phenyl group instead of a benzoyl group, affecting its chemical properties.
Uniqueness
2-Benzoyl-5-bromo-1,3-benzoxazole is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds .
Properties
Molecular Formula |
C14H8BrNO2 |
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Molecular Weight |
302.12 g/mol |
IUPAC Name |
(5-bromo-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SHBRELGKYOVMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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